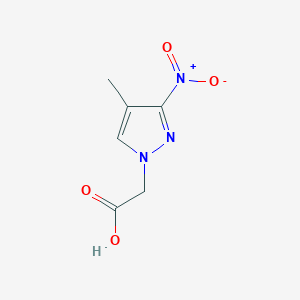
(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include the compound’s role or use in industry or research .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes. The yield, efficiency, and environmental impact of the synthesis process are also considered .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can influence how the compound is stored, handled, and used .作用機序
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been reported to interact with a variety of biological targets . These include enzymes like cytochrome P450 and monoamine oxidase (MAO), which play crucial roles in various biochemical pathways .
Mode of Action
For instance, imidazole derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
For instance, imidazole derivatives have been reported to affect the cytochrome P450-mediated polyunsaturated fatty acid epoxide pathway, which plays a crucial role in inflammation and blood pressure regulation .
Pharmacokinetics
It can be inferred from related compounds that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent .
Result of Action
Related compounds such as imidazole and pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It can be inferred from related compounds that factors such as ph, temperature, and the presence of other molecules can influence the action of these compounds .
実験室実験の利点と制限
(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have antimicrobial, antifungal, and anticancer properties. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its physiological effects have not been fully studied.
将来の方向性
There are several future directions for research on (4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the mechanism of action of this compound and its physiological effects. In addition, further studies could investigate the potential side effects of this compound and its toxicity in vivo. Finally, research could explore the potential application of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential application in the development of new drugs. It has been found to have antimicrobial, antifungal, and anticancer properties. While the mechanism of action of this compound is not fully understood, it has been suggested that it inhibits the synthesis of cell wall components and induces apoptosis in cancer cells. Further research is needed to fully understand the potential of this compound and its application in different fields.
合成法
The synthesis of (4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has been achieved using different methods. One of the most common methods involves the reaction of 4-methyl-3-nitropyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow crystalline solid. Other methods involve the use of different reagents and solvents to achieve the synthesis of this compound.
科学的研究の応用
(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has been studied for its potential application in the development of new drugs. It has been found to have antimicrobial, antifungal, and anticancer properties. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Safety and Hazards
特性
IUPAC Name |
2-(4-methyl-3-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-2-8(3-5(10)11)7-6(4)9(12)13/h2H,3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUGXQWZUAHSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2900405.png)
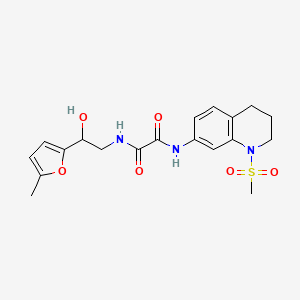
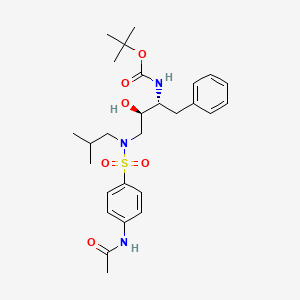
![ethyl 2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2900412.png)
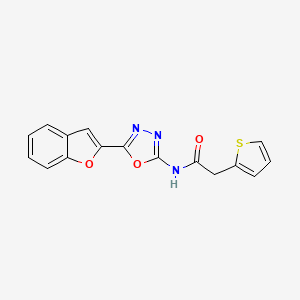
![N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2900416.png)
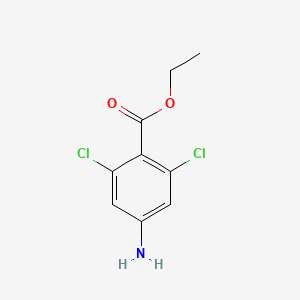
![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)
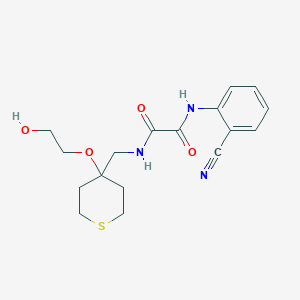
![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)
![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)
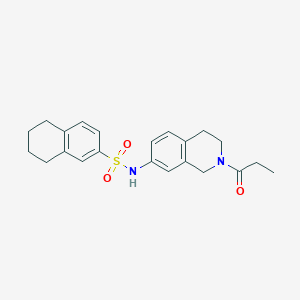

![3-{[(4-chlorophenyl)(methyl)amino]sulfonyl}-N-(3-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2900428.png)